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Introduction
G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in

oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2]

GSPT1 is a key translation termination factor, and its degradation via molecular glue

degraders, such as CC-885 and CC-90009, induces potent, TP53-independent cancer cell

death.[3][4] These degraders function by forming a ternary complex between the E3 ubiquitin

ligase substrate receptor cereblon (CRBN) and GSPT1, leading to GSPT1 ubiquitination and

subsequent proteasomal degradation.[5] However, as with many targeted therapies, the

development of drug resistance is a significant clinical challenge.

This document provides detailed application notes and protocols for utilizing CRISPR-based

screening platforms to systematically identify and characterize mechanisms of resistance to

GSPT1 degraders. Understanding these resistance mechanisms is crucial for the development

of next-generation degraders and for designing effective combination therapies to overcome

treatment failure.
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GSPT1 is a crucial component of the translation termination complex and is involved in several

key cellular processes. Its degradation has significant downstream effects that contribute to its

anti-cancer activity.
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GSPT1, in complex with eRF1, facilitates translation termination at the ribosome. Molecular

glue degraders induce the ubiquitination and proteasomal degradation of GSPT1 by hijacking

the CRBN E3 ligase. The loss of GSPT1 leads to impaired translation termination, which in turn

activates the Integrated Stress Response (ISR), ultimately leading to cancer cell apoptosis.

CRISPR Screening for Resistance Mechanisms
CRISPR-based screens are powerful tools for identifying genes and mutations that modulate

drug sensitivity. For GSPT1 degraders, both genome-wide and focused CRISPR screens can

be employed to uncover resistance mechanisms.

Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 knockout screen to identify resistance genes

is as follows:
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Quantitative Data Summary
CRISPR screens, in conjunction with pharmacological profiling, generate quantitative data that

helps to pinpoint and validate resistance mechanisms. Below are representative tables

summarizing such data.

Table 1: Pharmacological Profile of GSPT1 Degrader CC-90009 in AML Cell Lines

Cell Line IC50 (nM)
Apoptosis
Induction (at 100
nM)

GSPT1
Degradation

MOLM-13 5 +++ +++

MV-4-11 8 +++ +++

OCI-AML3 >1000 - +

K562 12 ++ ++

U937 25 ++ ++

Data compiled from publicly available studies. +++ indicates strong effect, ++ moderate effect,

+ weak effect, and - no effect.

Table 2: Top Gene Hits from a Genome-wide CRISPR Screen for CC-90009 Resistance
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Gene Description
Resistance Score
(Log2 Fold
Change)

p-value

CRBN Cereblon 8.2 < 0.001

CUL4A Cullin 4A 6.5 < 0.001

RBX1 RING-Box 1 6.1 < 0.001

DDB1
Damage Specific DNA

Binding Protein 1
5.8 < 0.001

ILF2
Interleukin Enhancer

Binding Factor 2
4.9 < 0.01

ILF3
Interleukin Enhancer

Binding Factor 3
4.7 < 0.01

Resistance scores are hypothetical and for illustrative purposes, based on findings that loss of

CRL4CRBN components confers resistance.

Table 3: Validation of GSPT1 Mutations Conferring Resistance to GSPT1 Degraders

GSPT1 Mutation Degrader
Fold Increase in IC50
(Mutant vs. WT)

G575N CC-90009 >100

G575N CC-885 >100

Data based on studies of the G575N mutation.

Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen for GSPT1 Degrader Resistance
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes

whose loss confers resistance to a GSPT1 degrader.
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Materials:

Human cancer cell line sensitive to GSPT1 degradation (e.g., MOLM-13)

GeCKO v2 or similar genome-wide human sgRNA library

Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

HEK293T cells

Transfection reagent

Polybrene

GSPT1 degrader (e.g., CC-90009) and DMSO

Genomic DNA extraction kit

PCR primers for sgRNA amplification

Next-generation sequencing platform

Procedure:

Lentivirus Production:

Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging

plasmids.

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Concentrate the virus and determine the titer.

Cell Transduction:

Transduce the target cancer cell line with the lentiviral sgRNA library at a low multiplicity of

infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

Select for transduced cells using the appropriate antibiotic resistance marker.
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Drug Selection:

Expand the transduced cell population.

Split the cell population into two groups: a treatment group and a control group.

Treat the treatment group with a high concentration of the GSPT1 degrader (e.g., 10x

IC90) to select for resistant cells.

Treat the control group with the vehicle (e.g., DMSO).

Culture the cells for 14-21 days, maintaining the selective pressure.

Genomic DNA Extraction and Sequencing:

Harvest cells from both the treatment and control groups.

Extract genomic DNA.

Amplify the integrated sgRNA sequences using PCR.

Perform next-generation sequencing on the amplified sgRNAs.

Data Analysis:

Align sequencing reads to the sgRNA library to determine the representation of each

sgRNA in both populations.

Calculate the log2 fold change in sgRNA representation in the drug-treated population

relative to the control population.

Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the

corresponding genes, which represent candidate resistance genes.

Protocol 2: CRISPR-Suppressor Scanning to Identify
Resistance Mutations in GSPT1
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This protocol is designed to identify specific mutations within the GSPT1 coding sequence that

confer resistance.

Materials:

Target cancer cell line

Lentiviral vector co-expressing Cas9

Custom-designed sgRNA library tiling the coding sequence of GSPT1

GSPT1 degrader

Materials for lentivirus production, transduction, and sequencing as described in Protocol 1.

Procedure:

sgRNA Library Design and Cloning:

Design a library of sgRNAs that tile the entire coding sequence of the GSPT1 gene.

Clone the sgRNA library into a lentiviral vector that also expresses Cas9.

Lentivirus Production and Transduction:

Produce lentivirus and transduce the target cell line as described in Protocol 1.

Drug Selection:

Culture the transduced cells in the presence of a GSPT1 degrader at a concentration that

inhibits the growth of wild-type cells.

Maintain a parallel culture without the drug as a control.

Sequencing and Analysis:

Extract genomic DNA, amplify the GSPT1 locus, and perform deep sequencing.
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Analyze the sequencing data to identify specific mutations in GSPT1 that are enriched in

the drug-treated population. These mutations are candidate resistance-conferring

mutations.

Conclusion
CRISPR screening is an indispensable tool for elucidating the mechanisms of resistance to

novel therapeutics like GSPT1 degraders. The protocols and data presented here provide a

framework for researchers to systematically identify and validate resistance mutations and

pathways. This knowledge will be instrumental in the development of more robust and effective

GSPT1-targeting therapies for cancer treatment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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